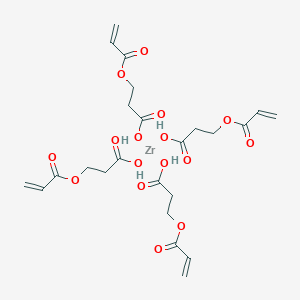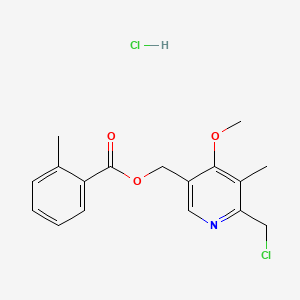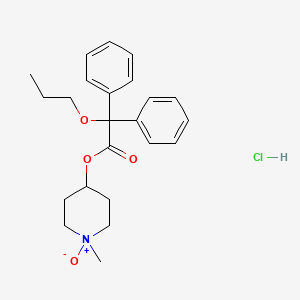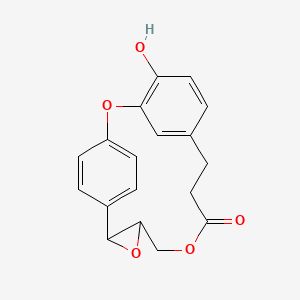
Zirconium Carboxyethyl Acrylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium carboxyethyl acrylate: is a multifunctional acrylate compound that contains zirconium. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is often used in various industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zirconium carboxyethyl acrylate is used in the synthesis of high-refractive-index polymers and coatings. It is also employed as a catalyst in various organic reactions .
Biology and Medicine: While its primary applications are in materials science, zirconium carboxyethyl acrylate’s biocompatibility makes it a candidate for biomedical coatings and implants.
Industry: In the industrial sector, this compound is used in the production of optical coatings, adhesives, and sealants. Its ability to form transparent films with high refractive indices makes it valuable in the electronics and photonics industries .
Wirkmechanismus
Target of Action
Zirconium Carboxyethyl Acrylate, also known as 3-prop-2-enoyloxypropanoic acid;zirconium, is a zirconium-containing multifunctional acrylate . Its primary target is the production of cured, transparent films with high refractive indices .
Mode of Action
The compound interacts with its targets by acting as a catalyst in the curing process . The presence of zirconium in the compound enhances the catalytic performance, making it a relatively cheap, low-toxicity, stable, green, and efficient catalyst for various important organic transformations .
Biochemical Pathways
It is known that the compound plays a crucial role in the production of high-refractive-index films, indicating its involvement in the polymerization process .
Pharmacokinetics
Given its use in the production of films, it is likely that its bioavailability is primarily determined by its physical and chemical properties, such as its concentration and the presence of other compounds in the formulation .
Result of Action
The primary result of Zirconium Carboxyethyl Acrylate’s action is the production of cured, transparent films with high refractive indices . These films are used in various applications, including photonic and optical materials .
Action Environment
The action, efficacy, and stability of Zirconium Carboxyethyl Acrylate can be influenced by various environmental factors. For instance, the concentration of the compound in the formulation can affect the quality of the resulting film . Additionally, the presence of other compounds in the formulation, such as inhibitors, can also impact the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium carboxyethyl acrylate can be synthesized through the reaction of zirconium compounds with carboxyethyl acrylate. The reaction typically involves the use of zirconium (IV) propoxide or zirconium (IV) ethoxide as starting materials . The reaction conditions often include the use of solvents such as n-propanol and the presence of inhibitors like methyl hydroquinone to prevent premature polymerization .
Industrial Production Methods: In industrial settings, zirconium carboxyethyl acrylate is produced by reacting zirconium compounds with carboxyethyl acrylate in large-scale reactors. The process involves careful control of temperature and pressure to ensure the desired product quality. The resulting product is often formulated as a 60% solution in n-propanol for ease of handling and application .
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium carboxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-refractive-index films.
Substitution Reactions: The acrylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution Reactions: Nucleophiles like amines or alcohols can react with the acrylate groups under mild conditions.
Major Products Formed:
Polymerization: The major product is a cured, transparent film with high refractive index.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted acrylates.
Vergleich Mit ähnlichen Verbindungen
Zirconium acrylate: Similar in structure but lacks the carboxyethyl group, resulting in different reactivity and properties.
Hafnium carboxyethyl acrylate: Similar to zirconium carboxyethyl acrylate but contains hafnium instead of zirconium, leading to variations in properties and applications.
Zinc acrylate: Contains zinc instead of zirconium, used in different applications due to its distinct chemical properties.
Uniqueness: Zirconium carboxyethyl acrylate is unique due to its ability to form high-refractive-index films and its multifunctional nature. The presence of zirconium enhances its stability and reactivity, making it suitable for a wide range of applications in materials science and industry .
Eigenschaften
CAS-Nummer |
123633-53-4 |
|---|---|
Molekularformel |
C24H32O16Zr |
Molekulargewicht |
667.7 g/mol |
IUPAC-Name |
3-prop-2-enoyloxypropanoic acid;zirconium |
InChI |
InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8); |
InChI-Schlüssel |
VXCWFNCPUBWGJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |
Kanonische SMILES |
C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |
Herkunft des Produkts |
United States |
Q1: What is the role of Zirconium carboxyethyl acrylate in pressure-sensitive adhesives (PSAs)?
A1: Zirconium carboxyethyl acrylate (ZrCEA) acts as a crosslinking agent in acrylic PSAs. [] When combined with a curing agent like methyl aziridine derivatives (MAZ), ZrCEA forms crosslinks within the acrylic polymer network. This crosslinking significantly impacts the adhesive's properties, influencing its viscoelasticity, adhesion strength (tack, peel strength, shear adhesion), and holding power. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)




![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
